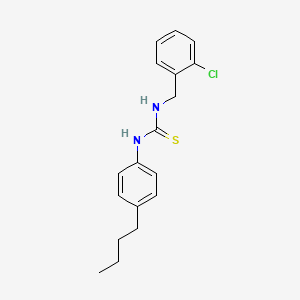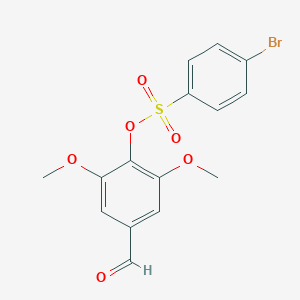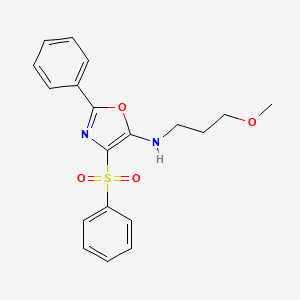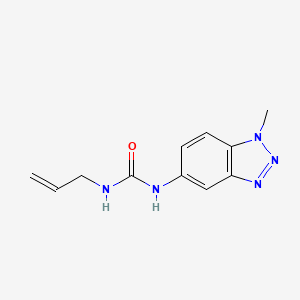
N-(4-butylphenyl)-N'-(2-chlorobenzyl)thiourea
Descripción general
Descripción
N-(4-butylphenyl)-N'-(2-chlorobenzyl)thiourea, also known as BPCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPCT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)-N'-(2-chlorobenzyl)thiourea is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with specific cellular targets, such as enzymes and receptors. This compound has been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been reported to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-N'-(2-chlorobenzyl)thiourea has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. This compound has been shown to exhibit promising biological activities, making it a suitable candidate for further research. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and pathways. In addition, this compound has not been extensively studied in vivo, and its efficacy and safety in animal models and humans are yet to be determined.
Direcciones Futuras
There are several future directions for the research of N-(4-butylphenyl)-N'-(2-chlorobenzyl)thiourea. Further studies are needed to elucidate the mechanism of action of this compound and its cellular targets and pathways. In addition, more in vivo studies are needed to determine the efficacy and safety of this compound in animal models and humans. This compound has also been reported to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. Therefore, future research could focus on the development of this compound-based drug delivery systems for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-N'-(2-chlorobenzyl)thiourea has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has been studied for its potential therapeutic applications in the treatment of cancer, viral infections, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-[(2-chlorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2S/c1-2-3-6-14-9-11-16(12-10-14)21-18(22)20-13-15-7-4-5-8-17(15)19/h4-5,7-12H,2-3,6,13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJPUVXNFSXCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4680800.png)
![N-benzyl-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B4680806.png)
![4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4680813.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]-3-furamide](/img/structure/B4680822.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4680826.png)


![N-(3-bromophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4680854.png)
![N-(2,3,5,6-tetrafluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4680859.png)
![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4680876.png)
![ethyl {[4-(2-hydroxyethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4680879.png)
![3-chloro-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B4680882.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4680890.png)